Lipophilicity (XLogP3-AA) Elevation Versus the Unsubstituted Benzamide Analog
The 4-(diethylamino) substituent increases the computed XLogP3-AA to 4.0, compared to a predicted value of approximately 3.0 for the des-diethylamino analog N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide (CID 6083010) [1][2]. A Δ log P of ~1 unit implies roughly a 10-fold increase in membrane partition coefficient, which can translate into higher passive cellular permeability but also reduced aqueous solubility [3].
| Evidence Dimension | Computed Log P (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide (CID 6083010); XLogP3-AA not listed, predicted ~3.0 by structural fragment analysis |
| Quantified Difference | Δ XLogP3-AA ≈ 1.0 (estimated); ~10-fold higher theoretical partition coefficient for target compound |
| Conditions | Computed using PubChem XLogP3-AA algorithm v3.0 |
Why This Matters
A meaningful lipophilicity shift directly affects passive membrane permeability and aqueous solubility; procurement decisions must account for the distinct ADME profile this compound will exhibit compared to its less lipophilic analogs.
- [1] PubChem. PubChem Compound Summary for CID 2322165, 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/684231-46-7 View Source
- [2] PubChem. PubChem Compound Summary for N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide, CID 6083010. https://pubchem.ncbi.nlm.nih.gov/compound/6083010 View Source
- [3] C.A. Lipinski et al., Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
